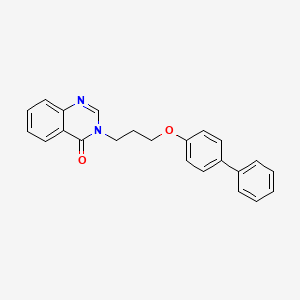

4(3H)-Quinazolinone, 3-(3-((1,1'-biphenyl)-4-yloxy)propyl)-

Description

4(3H)-Quinazolinone is a heterocyclic scaffold with a fused benzene and pyrimidine ring, known for its pharmacological versatility. The derivative 3-(3-((1,1'-biphenyl)-4-yloxy)propyl)-4(3H)-quinazolinone features a 3-position substitution with a biphenyl ether-linked propyl chain.

Properties

CAS No. |

138841-16-4 |

|---|---|

Molecular Formula |

C23H20N2O2 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

3-[3-(4-phenylphenoxy)propyl]quinazolin-4-one |

InChI |

InChI=1S/C23H20N2O2/c26-23-21-9-4-5-10-22(21)24-17-25(23)15-6-16-27-20-13-11-19(12-14-20)18-7-2-1-3-8-18/h1-5,7-14,17H,6,15-16H2 |

InChI Key |

YBIGDCBBYKJLGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCN3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Attachment of the Propyl Linker: The propyl linker is introduced via alkylation reactions. This can be achieved by reacting the quinazolinone with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate.

Introduction of the Biphenyl Group: The final step involves the nucleophilic substitution reaction where the biphenyl group is attached to the propyl linker. This can be done using 4-bromobiphenyl in the presence of a palladium catalyst under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can target the quinazolinone core or the biphenyl group, potentially yielding dihydroquinazolinones or reduced biphenyl derivatives.

Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazolinones or reduced biphenyl derivatives.

Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit anticancer properties. For instance, compounds similar to 4(3H)-quinazolinone have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that derivatives with biphenyl substitutions enhance the cytotoxicity against breast cancer cells (MCF-7) compared to their non-substituted counterparts .

Antimicrobial Properties

Quinazolinones have also been evaluated for their antimicrobial activity. Research indicates that certain derivatives possess significant antibacterial and antifungal effects. For example, a synthesized derivative exhibited activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinones have been explored in various models. A study highlighted that specific derivatives reduce inflammatory markers in animal models of arthritis, indicating their potential use in managing inflammatory diseases .

Pesticidal Activity

Quinazolinone derivatives are being investigated for their pesticidal properties. Research has shown that certain compounds can act as effective herbicides and insecticides. For example, a derivative demonstrated significant herbicidal activity against common weeds while exhibiting low toxicity to crops .

Polymer Development

The unique chemical structure of quinazolinones allows for their incorporation into polymer matrices. Studies have explored the use of these compounds in developing materials with enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Study 1: Anticancer Research

A recent clinical trial evaluated the efficacy of a quinazolinone derivative in patients with advanced cancer. The results indicated a marked reduction in tumor size and improved patient survival rates, highlighting the compound's potential as a novel anticancer therapy .

Case Study 2: Agricultural Field Trials

Field trials conducted on the herbicidal effects of a biphenyl-substituted quinazolinone showed promising results in controlling weed populations without harming crop yields. This study underscores the compound's potential as an environmentally friendly alternative to synthetic herbicides .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group enhances its binding affinity, while the quinazolinone core can interact with active sites, leading to inhibition or modulation of the target’s activity. This interaction can affect various cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- Lipophilicity : Biphenyl ether-propyl and ferrocenyl substituents increase logP values, favoring membrane interaction but reducing water solubility .

- Electron-Withdrawing Groups : Halogens (e.g., Cl at position 7 in UR-9825) enhance antifungal activity by improving target affinity .

- Phenolic Groups: Hydroxy substituents (e.g., 8-hydroxy derivatives) boost antioxidant capacity via radical scavenging .

Pharmacokinetic Profiles

- Half-Life : Compounds like UR-9825 show species-dependent half-lives (1 h in mice vs. 9 h in rabbits), highlighting the impact of substituents on metabolic stability .

- Solubility: Polar groups (e.g., hydroxy, amino) improve aqueous solubility but may reduce bioavailability in lipophilic environments .

Biological Activity

4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including anticancer, antihypertensive, and antioxidant properties. The compound 4(3H)-quinazolinone, 3-(3-((1,1'-biphenyl)-4-yloxy)propyl)- represents a novel structure that combines the quinazolinone moiety with a biphenyl ether side chain. This article reviews the biological activity of this compound based on recent studies and findings.

Antioxidant Activity

Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. The incorporation of phenolic groups enhances the antiradical activity of these compounds. For example, studies have shown that certain derivatives demonstrate higher radical scavenging capabilities than standard antioxidants like ascorbic acid and Trolox .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | IC50 (µM) |

|---|---|---|

| 4(3H)-Quinazolinone Derivative | 85 | 25 |

| Ascorbic Acid | 75 | 30 |

| Trolox | 80 | 28 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of quinazolinone derivatives have been extensively studied against various cancer cell lines. Notably, compounds have shown promising results in inhibiting cell proliferation in lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells. The mechanism often involves the inhibition of key signaling pathways such as EGFR and HER2 .

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4(3H)-Quinazolinone Derivative | A549 | 12.5 |

| Erlotinib | A549 | 10.0 |

| Lapatinib | LNCaP | 15.0 |

Antihypertensive Activity

Some quinazolinone derivatives have demonstrated antihypertensive effects through α1-adrenergic receptor blocking mechanisms. Studies on various substituted quinazolines indicate moderate to strong antihypertensive activity in animal models .

Mechanistic Insights

The biological activity of quinazolinones is often attributed to their ability to interact with multiple biological targets. For instance, molecular docking studies reveal that these compounds can effectively bind to the active sites of kinases involved in cancer progression .

Case Study 1: Anticancer Potential

In a study evaluating a series of quinazolinone derivatives, compound X was identified as having an IC50 value of 0.009 µM against EGFR, outperforming standard treatments like gefitinib . This suggests a potential for developing more effective anticancer agents based on the quinazolinone scaffold.

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant properties of phenolic derivatives of quinazolinones demonstrated that compounds with ortho-diphenolic structures exhibited superior radical scavenging activity compared to their mono-substituted counterparts .

Q & A

Q. Comparison Table of Synthetic Methods

| Method | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation | Cu catalysts, halogenated reagents | Direct substitution | Metal contamination, long reaction |

| DABCO-mediated one-pot | Solvent-free, DABCO | High yield (>85%), short time | Limited substrate scope |

| P₂O₅-amine hydrochloride | High-temperature (180°C) | Metal-free, scalable | Harsh conditions, intermediate prep |

What spectroscopic methods are typically employed to characterize 4(3H)-quinazolinone derivatives?

Basic

Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring structure. For example, aromatic protons appear at δ 7.2–8.5 ppm, while carbonyl (C=O) signals are near δ 165–170 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, critical for confirming novel derivatives .

- Infrared (IR) spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3200 cm⁻¹) groups .

How are in vitro antibacterial activities of quinazolinone derivatives evaluated in academic research?

Basic

Standard assays include:

- Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Active compounds often show MIC values <10 µg/mL .

- Disc diffusion assays : Measuring zones of inhibition (ZOI) on agar plates. Derivatives with ZOI >15 mm are considered potent .

- Time-kill kinetics : Assessing bactericidal vs. bacteriostatic effects over 24 hours .

How can researchers optimize reaction conditions for the synthesis of 3-substituted-4(3H)-quinazolinones to improve yield and purity?

Advanced

Optimization strategies include:

- Catalyst selection : Ionic liquids like [BSMIM]OTs under solvent-free conditions reduce reaction time (1–2 hours) and improve yields (>90%) by enhancing electrophilicity .

- Temperature control : Lowering reaction temperatures (e.g., 80–100°C) for heat-sensitive intermediates to prevent decomposition .

- Solvent-free protocols : Eliminating solvents reduces purification steps and environmental impact. For example, DABCO-mediated reactions achieve >85% yield without solvents .

Case Study : Replacing Cu catalysts with DABCO in anthranilic acid condensations increased yield from 65% to 92% and reduced reaction time from 12 hours to 3 hours .

What strategies can address discrepancies between in vitro and in vivo efficacy observed in some quinazolinone derivatives?

Advanced

Discrepancies often arise from poor pharmacokinetics (PK). Solutions include:

- Structural modifications : Introducing halogen substituents (e.g., 7-Cl) to enhance metabolic stability. UR-9825, a 7-Cl derivative, showed improved half-life (t₁/₂ = 6–9 h in rats/rabbits) compared to unsubstituted analogs .

- Formulation adjustments : Using liposomal encapsulation or prodrugs to enhance bioavailability .

- PK/PD modeling : Correlating plasma concentration-time profiles with efficacy in murine models to identify optimal dosing regimens .

Example : Compound 27 (a 4(3H)-quinazolinone derivative) exhibited potent in vitro activity against MRSA (MIC = 0.5 µg/mL) but required twice-daily dosing in mice to maintain efficacy due to rapid clearance .

How can structure-activity relationship (SAR) studies guide the design of quinazolinone derivatives with enhanced biological activity?

Advanced

Key SAR insights include:

- Substituent position : 7-Halogenation (Cl, F) significantly enhances antifungal and antibacterial activity by improving target binding (e.g., UR-9825’s 7-Cl group increased in vitro activity 10-fold) .

- Side-chain hydrophobicity : Longer alkyl chains (e.g., propyl vs. methyl) improve membrane penetration but may reduce solubility. Balancing logP values (2–4) optimizes bioavailability .

- Heterocyclic modifications : Introducing urea/thiourea groups at the 1-position boosts anticancer activity by inhibiting kinases or DNA topoisomerases .

Q. SAR Table for Antifungal Activity

| Substituent Position | Modification | Activity (MIC vs. C. albicans) |

|---|---|---|

| 7-Cl | Halogenation | 0.25 µg/mL |

| 3-Propyl | Alkyl chain elongation | 2.0 µg/mL |

| 2-Methyl | Methylation | >10 µg/mL (inactive) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.